molecular formula C15H18N2O2 B2864594 1-[4-(4-Acetylphenyl)piperazin-1-yl]prop-2-en-1-one CAS No. 1156159-65-7

1-[4-(4-Acetylphenyl)piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2864594
CAS No.: 1156159-65-7
M. Wt: 258.321
InChI Key: YKRMFPQSNSFAKS-UHFFFAOYSA-N
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Description

1-[4-(4-Acetylphenyl)piperazin-1-yl]prop-2-en-1-one is a chemical compound with the molecular formula C15H18N2O2 and a molecular weight of 258.321. This compound is characterized by the presence of a piperazine ring substituted with an acetylphenyl group and a prop-2-en-1-one moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-[4-(4-Acetylphenyl)piperazin-1-yl]prop-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of piperazine with 4-acetylphenyl bromide under basic conditions to form the intermediate 4-(4-acetylphenyl)piperazine. This intermediate is then reacted with propenone under acidic conditions to yield the final product . Industrial production methods typically involve similar reaction conditions but on a larger scale, with careful control of temperature and pressure to optimize yield and purity.

Chemical Reactions Analysis

1-[4-(4-Acetylphenyl)piperazin-1-yl]prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced piperazine derivatives.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form larger, more complex molecules.

Scientific Research Applications

1-[4-(4-Acetylphenyl)piperazin-1-yl]prop-2-en-1-one has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its potential as an acetylcholinesterase inhibitor, which could have implications for the treatment of neurodegenerative diseases.

    Medicine: Research has explored its potential use in developing new therapeutic agents for conditions such as depression and anxiety, due to its interaction with serotonin receptors.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex chemical structures.

Mechanism of Action

The mechanism of action of 1-[4-(4-Acetylphenyl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . Additionally, its interaction with serotonin receptors can modulate neurotransmitter levels, influencing mood and behavior .

Comparison with Similar Compounds

1-[4-(4-Acetylphenyl)piperazin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:

    1-(4-(4-Bromobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one: This compound has similar structural features but includes bromine and chlorine substituents, which can alter its chemical reactivity and biological activity.

    1-(4-(4-Hydroxyphenyl)piperazin-1-yl)ethanone: This compound contains a hydroxy group instead of an acetyl group, which can affect its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(4-acetylphenyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-3-15(19)17-10-8-16(9-11-17)14-6-4-13(5-7-14)12(2)18/h3-7H,1,8-11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRMFPQSNSFAKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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